molecular formula C6H12NO3P B131007 Diethyl cyanomethylphosphonate CAS No. 2537-48-6

Diethyl cyanomethylphosphonate

Cat. No.: B131007
CAS No.: 2537-48-6
M. Wt: 177.14 g/mol
InChI Key: KWMBADTWRIGGGG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diethyl cyanomethylphosphonate is a biochemical reagent . It is primarily used as a reagent in the Horner-Wadsworth-Emmons (HWE) olefination reaction . The primary targets of this compound are aldehydes and ketones, which it helps to convert into α,β-unsaturated nitriles .

Mode of Action

The compound acts by participating in the HWE olefination reaction . This reaction involves the conversion of carbonyl compounds (aldehydes and ketones) into α,β-unsaturated nitriles . The cyanomethylphosphonate group in the compound plays a crucial role in this transformation .

Biochemical Pathways

The HWE olefination reaction is a key biochemical pathway affected by this compound . This reaction is a method for forming carbon-carbon double bonds (olefins) and is widely used in organic synthesis . The downstream effects include the production of α,β-unsaturated nitriles, which are important intermediates in various chemical syntheses .

Result of Action

The primary result of the action of this compound is the conversion of aldehydes and ketones into α,β-unsaturated nitriles . This transformation is crucial in the synthesis of various organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the HWE olefination reaction can be affected by the reaction temperature, the solvent used, and the presence of other reactants . Additionally, the stability of the compound may be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diethyl cyanomethylphosphonate typically involves the following steps:

    Synthesis of Chloromethylphosphonic Acid Diethyl Ester:

    Conversion to this compound:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Refluxing Chloromethylphosphonic Dichloride with Ethanol:

    Reaction with Sodium Cyanide:

Chemical Reactions Analysis

Types of Reactions: Diethyl cyanomethylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions:

    Horner-Emmons Reaction:

Common Reagents and Conditions:

    Epoxides and Nitrones:

    Aryl Iodides and Copper(I) Iodide:

Major Products:

    Cyano-Substituted Cyclopropanes and Aziridines:

    Alpha, Beta-Unsaturated Nitriles:

Scientific Research Applications

Diethyl cyanomethylphosphonate has several applications in scientific research:

    Biology and Medicine:

Comparison with Similar Compounds

Properties

IUPAC Name

2-diethoxyphosphorylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMBADTWRIGGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180015
Record name Diethyl (cyanomethyl)phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2537-48-6
Record name Diethyl P-(cyanomethyl)phosphonate
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Record name Diethyl (cyanomethyl)phosphonate
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Record name Diethyl (cyanomethyl)phosphonate
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Record name Diethyl (cyanomethyl)phosphonate
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Record name Diethyl (cyanomethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural formula, molecular weight, and key spectroscopic data for diethyl cyanomethylphosphonate?

A1: this compound has the molecular formula C6H12NO3P and a molecular weight of 177.13 g/mol. While the provided research excerpts do not include detailed spectroscopic data, key characteristics can be deduced. In 1H NMR, we expect signals for the ethyl groups (triplet and quartet) and the methylene group adjacent to the phosphonate (doublet). 13C NMR would reveal signals for all carbons, with the cyano carbon exhibiting a characteristic shift. IR spectroscopy would show a strong band for the nitrile (C≡N) stretch.

Q2: How does this compound typically react with carbonyl compounds?

A2: this compound readily undergoes Horner–Wadsworth–Emmons (HWE) olefination reactions with aldehydes and ketones. This reaction, often conducted in the presence of a base, forms α,β-unsaturated nitriles with high stereoselectivity. [, ]

Q3: Can this compound participate in reactions other than HWE olefinations?

A3: Yes, research indicates its involvement in other reactions. For example, it participates in Knoevenagel condensations with aldehydes, yielding α,β-unsaturated nitriles, sometimes in competition with the HWE product. [, , ] Additionally, it reacts with epoxides, leading to ring-opening and the formation of cyclopropylphosphonate derivatives. []

Q4: How is this compound utilized in the synthesis of biologically active compounds?

A4: this compound serves as a key building block for synthesizing various biologically relevant molecules. Its use in constructing branched-chain sugar nucleosides, potential HIV inhibitors, highlights its versatility. [] It also facilitates the synthesis of phthalocyanines with potential applications in photodynamic therapy due to their unique photophysical properties. []

Q5: Can you elaborate on the use of this compound in the synthesis of organophosphorus group substituted fullerenes?

A5: Research demonstrates the reaction of this compound with fullerenes (C60 and C70) under basic conditions, resulting in organophosphorus functionalized fullerene derivatives. These derivatives exhibit potential in materials science due to the unique electronic properties imparted by the phosphonate group. []

Q6: What about its role in preparing porous metal phosphonate materials?

A6: this compound acts as a precursor for synthesizing porous metal phosphonates. Under hydrothermal conditions, it reacts with metal salts, undergoing hydrolysis to generate phosphonate anions. These anions, along with the metal cations, assemble into frameworks containing channels, offering potential applications in catalysis and separation processes. [, ]

Q7: Does the stereochemistry of the double bond formed during the HWE reaction with this compound vary?

A7: Yes, the stereochemical outcome of the HWE reaction involving this compound can be influenced by various factors, including the reaction conditions and the nature of the carbonyl compound. Research highlights instances where specific reaction conditions favor either the (E)- or (Z)-isomer of the resulting α,β-unsaturated nitrile. [, ]

Q8: Are there studies exploring the structure-activity relationships of compounds derived from this compound?

A8: Yes, researchers have investigated the impact of structural modifications on the biological activity of this compound derivatives. Studies on branched-chain sugar nucleosides, for instance, reveal the influence of stereochemistry and protecting groups on their activity as potential HIV inhibitors. [] Similarly, in the context of anticancer agents, research highlights the significant impact of various nitrogen- and carbon-centered substituents introduced via Michael addition on the cytotoxicity profiles of arglabin derivatives. []

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